2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid
CAS No.: 42753-55-9
Cat. No.: VC0141282
Molecular Formula: C19H16N4O5S
Molecular Weight: 412.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42753-55-9 |
|---|---|
| Molecular Formula | C19H16N4O5S |
| Molecular Weight | 412.42 |
| IUPAC Name | 2-hydroxy-5-[[4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid |
| Standard InChI | InChI=1S/C19H16N4O5S/c1-12-3-2-4-18(20-12)23-29(27,28)15-8-5-13(6-9-15)21-22-14-7-10-17(24)16(11-14)19(25)26/h2-11,24H,1H3,(H,20,23)(H,25,26) |
| Standard InChI Key | VKTLSFPFAJZUIH-HYARGMPZSA-N |
| SMILES | CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |
Introduction
Chemical Properties and Structure
Basic Identification
2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid is identified by the Chemical Abstracts Service (CAS) registry number 42753-55-9. This unique identifier ensures accurate reference to this specific compound in scientific literature and chemical databases. The compound possesses distinct chemical characteristics that define its behavior in biological systems and chemical reactions.
Molecular Characteristics
The compound is characterized by the following key molecular attributes:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H16N4O5S | |
| Molecular Weight | 412.42 g/mol | |
| IUPAC Name | 2-hydroxy-5-[[4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid | |
| InChI | InChI=1S/C19H16N4O5S/c1-12-3-2-4-18(20-12)23-29(27,28)15-8-5-13(6-9-15)21-22-14-7-10-17(24)16(11-14)19(25)26/h2-11,24H,1H3,(H,20,23)(H,25,26) |
The molecular structure of this compound contains several key functional groups that contribute to its chemical behavior and biological activity. These include a carboxylic acid group, a hydroxyl group, a diazenyl linkage, a sulfonamide group, and a methylated pyridine ring. Each of these structural components plays a specific role in determining the compound's physical properties, chemical reactivity, and pharmacological activities.
Mechanism of Action
Target of Action
2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid, similar to its parent compound sulfasalazine, primarily targets inflammatory molecules within the body. The specific mechanism involves interaction with various cellular components and signaling pathways that participate in the inflammatory response. Understanding these targets is essential for comprehending the compound's therapeutic effects and potential applications.
Biochemical Pathways
The compound affects several biochemical pathways, particularly those involved in inflammation and immune response. Research suggests that it modifies metabolic pathways, including tryptophan degradation (the kynurenine pathway and serotonin pathway) and nucleic acid metabolism. These modifications contribute to the compound's anti-inflammatory effects and its ability to modulate immune responses in various tissues.
Proposed Molecular Mechanisms
One of the proposed mechanisms for 2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid involves the inhibition of prostaglandin synthesis, which results in localized anti-inflammatory effects, particularly in the colon. This inhibition disrupts the production of inflammatory mediators that contribute to tissue damage and pain in inflammatory conditions. The compound's ability to interact with specific enzymes and proteins in the inflammatory cascade contributes to its therapeutic efficacy.
Pharmacological Properties
Pharmacokinetics
The pharmacokinetic profile of 2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid is similar to sulfasalazine, characterized by rapid elimination from plasma with a half-life of approximately 8 minutes. The volume of distribution is estimated at 0.21/kg, while total clearance is approximately 18ml/min × kg. These parameters influence the compound's distribution, metabolism, and elimination in the body, affecting its duration of action and dosing requirements.
Metabolism
The compound is metabolized primarily by intestinal bacteria, which break it down into active metabolites that carry out the main pharmacological activities. This bacterial metabolism is crucial for the compound's therapeutic effects, as the metabolites reach specific sites of inflammation, particularly in the gastrointestinal tract. Understanding this metabolic process helps in optimizing dosage regimens and predicting potential drug interactions.
Cellular Effects
2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid demonstrates significant effects on various types of cells and cellular processes. It influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism. These cellular effects contribute to the compound's anti-inflammatory properties and its ability to modulate immune responses in various tissues.
Medical Applications
Current Therapeutic Uses
As a derivative of sulfasalazine, 2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid has potential applications in treating inflammatory bowel diseases such as ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis. These conditions are characterized by chronic inflammation that causes tissue damage and functional impairment. The compound's anti-inflammatory properties make it valuable for managing symptoms and potentially modifying disease progression.
Adverse Effects and Contraindications
As with many medications, 2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid may have potential adverse effects and contraindications. While specific information about this compound is limited in the sources, understanding the adverse effect profile is essential for safe and effective use in clinical settings. Research comparing this compound with sulfasalazine might reveal whether the methylation affects the side effect profile.
Chemical Reactions and Synthesis
Synthetic Routes
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide | Acidic or neutral conditions | Potentially sulfonic acid derivatives |
| Reduction | Sodium borohydride, Lithium aluminum hydride | In methanol or ethanol | Potentially amine derivatives |
| Substitution | Nucleophiles (amines, thiols) | Basic conditions | Substituted derivatives |
These reactions are valuable for modifying the compound's structure to create derivatives with potentially enhanced properties or for studying structure-activity relationships.
Industrial Production
Industrial production of 2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid would likely follow similar synthetic routes as described above but on a larger scale. The process would involve industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography would be necessary to remove impurities and obtain a pharmaceutical-grade product.
Comparison with Related Compounds
Structural Similarities and Differences
2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid is structurally related to several compounds, including sulfasalazine (the parent compound), 2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid, and Benzoic acid, 2-hydroxy-5-[2-[4-[[[4-[(2-pyridinylamino)sulfonyl]phenyl]amino]sulfonyl]phenyl]diazenyl]- . The key distinction lies in the methyl group attached to the pyridine ring, which potentially alters its pharmacological properties.
The following table compares the molecular characteristics of these related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid | C19H16N4O5S | 412.42 | 42753-55-9 |
| 2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid | C18H14N4O5S | 398.4 | 718613-03-7 |
| Benzoic acid, 2-hydroxy-5-[2-[4-[[[4-[(2-pyridinylamino)sulfonyl]phenyl]amino]sulfonyl]phenyl]diazenyl]- | C24H19N5O7S2 | 553.57 | 2033064-44-5 |
Pharmacological Distinctions
The addition of a methyl group to the pyridine ring in 2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid potentially enhances its pharmacological properties compared to the parent compound. This modification may influence the compound's binding affinity to specific receptors or enzymes, potentially offering improved efficacy or reduced side effects. Comparative studies of these compounds would provide valuable insights into how structural modifications affect therapeutic properties.
Research Applications
Chemistry Research
2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid serves as a model compound for studying the effects of methylation on the pharmacological properties of sulfasalazine. This research contributes to understanding structure-activity relationships and how minor structural modifications can significantly affect a compound's chemical behavior and biological activity.
Biological Research
The compound is investigated for its potential effects on cellular processes and signaling pathways. These studies help elucidate the molecular mechanisms underlying inflammatory responses and how they can be modulated by specific chemical interventions. Understanding these mechanisms is essential for developing targeted therapies for inflammatory conditions.
Pharmaceutical Development
2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid is explored for its therapeutic potential in treating inflammatory diseases and other conditions. This research focuses on optimizing formulations, dosage regimens, and delivery systems to enhance efficacy while minimizing adverse effects. The compound's structural and pharmacological properties make it a valuable candidate for pharmaceutical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume